molecular formula C15H17NO2 B12532619 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one CAS No. 651712-34-4

1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one

Cat. No.: B12532619
CAS No.: 651712-34-4
M. Wt: 243.30 g/mol
InChI Key: LOWQXZXJVTVGSX-UHFFFAOYSA-N
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Description

1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole moiety linked to an oxolane ring, which is further connected to a propanone group. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one typically involves the reaction of indole with oxirane derivatives under acidic or basic conditions. One common method includes the use of dihydrofuran and indole in the presence of a catalyst to form the desired product . The reaction conditions often involve moderate temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, alcohols, and oxo compounds. These products are often studied for their potential biological activities and applications.

Scientific Research Applications

1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one is unique due to its specific combination of an indole moiety with an oxolane ring and a propanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific studies and applications.

Properties

CAS No.

651712-34-4

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

1-(2-indol-1-yloxolan-2-yl)propan-2-one

InChI

InChI=1S/C15H17NO2/c1-12(17)11-15(8-4-10-18-15)16-9-7-13-5-2-3-6-14(13)16/h2-3,5-7,9H,4,8,10-11H2,1H3

InChI Key

LOWQXZXJVTVGSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(CCCO1)N2C=CC3=CC=CC=C32

Origin of Product

United States

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